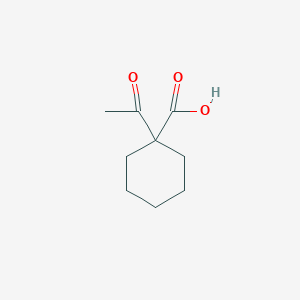![molecular formula C25H15ClN2O B13960857 6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one CAS No. 52736-88-6](/img/structure/B13960857.png)
6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of phenazines, which are heterocyclic compounds containing nitrogen atoms within their ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate naphthoquinone derivatives with suitable amines under controlled conditions. The reaction conditions often require the use of catalysts, such as Lewis acids, and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenazine compounds with different functional groups.
Scientific Research Applications
6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by intercalating into DNA, disrupting cellular processes, and inducing apoptosis in cancer cells. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-: Similar in structure but contains sulfur instead of nitrogen.
6-Chloro-2,2-dimethyl-naphtho[1,2-b]pyran: Contains a pyran ring instead of a phenazine ring.
Benzo[b]naphtho[2,3-d]thiophene: Another sulfur-containing analog with similar structural features.
Uniqueness
6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one is unique due to its specific arrangement of chlorine and methyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
52736-88-6 |
|---|---|
Molecular Formula |
C25H15ClN2O |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
11-chloro-15-methyl-15,26-diazahexacyclo[12.12.0.03,12.04,9.016,25.018,23]hexacosa-1(26),2,4,6,8,11,13,16,18,20,22,24-dodecaen-10-one |
InChI |
InChI=1S/C25H15ClN2O/c1-28-22-11-15-7-3-2-6-14(15)10-20(22)27-21-12-18-16-8-4-5-9-17(16)25(29)24(26)19(18)13-23(21)28/h2-13H,1H3 |
InChI Key |
OLWJVUJWXIRGGN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC3=CC=CC=C3C=C2N=C4C1=CC5=C(C(=O)C6=CC=CC=C6C5=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,8,9-Tetrahydro-6-methoxy-3,3,8,8-tetramethyl-1-(4-methyl-2-phenyl-1H-imidazol-5-yl)furo[2,3-h]isoquinoline](/img/structure/B13960780.png)
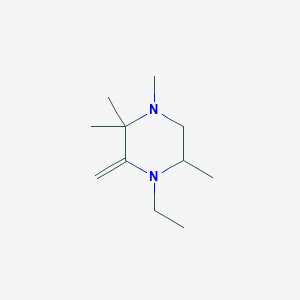
![4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13960795.png)
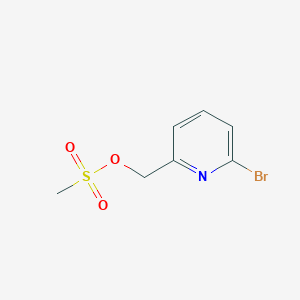
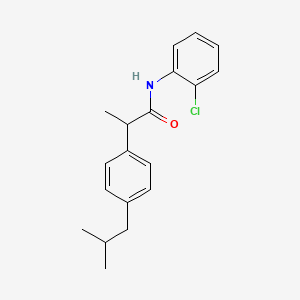
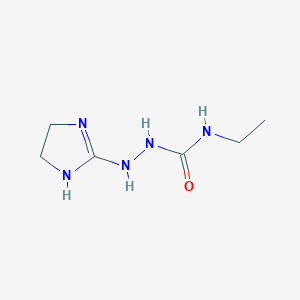


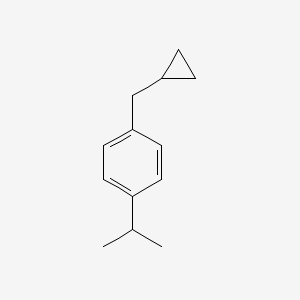
![4-Chloro-3-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13960835.png)



